molecular formula C4H10O2Se B14446812 Methoxy[(methoxymethyl)selanyl]methane CAS No. 78945-11-6

Methoxy[(methoxymethyl)selanyl]methane

Cat. No.: B14446812
CAS No.: 78945-11-6
M. Wt: 169.09 g/mol
InChI Key: KGMFBTHVHUINLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxy[(methoxymethyl)selanyl]methane is an organoselenium compound featuring a central selenium atom bonded to two methoxymethyl groups and one methoxy group. Its structure can be represented as CH₃O–Se–(CH₂OCH₃)–CH₃. Selenium’s unique electronic properties—larger atomic size, lower electronegativity, and higher polarizability compared to oxygen or sulfur—impart distinct reactivity.

Properties

CAS No.

78945-11-6

Molecular Formula

C4H10O2Se

Molecular Weight

169.09 g/mol

IUPAC Name

methoxy(methoxymethylselanyl)methane

InChI

InChI=1S/C4H10O2Se/c1-5-3-7-4-6-2/h3-4H2,1-2H3

InChI Key

KGMFBTHVHUINLG-UHFFFAOYSA-N

Canonical SMILES

COC[Se]COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy[(methoxymethyl)selanyl]methane can be synthesized through several methods. One common approach involves the reaction of methoxymethyl chloride with sodium selenide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methoxy[(methoxymethyl)selanyl]methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce selenides.

Scientific Research Applications

Methoxy[(methoxymethyl)selanyl]methane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, given selenium’s known antioxidant properties.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methoxy[(methoxymethyl)selanyl]methane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The selenium atom can participate in redox reactions, influencing cellular processes and pathways. The compound’s methoxy and methoxymethyl groups may also contribute to its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Oxygen and Sulfur Analogs

Dimethoxy Methane (DMM, CH₃OCH₂OCH₃):

  • Structure/Reactivity: Lacks selenium, making its C–O bonds more polar and susceptible to hydrolysis or hydrogenolysis. DMM decomposes thermally to formaldehyde and methanol, whereas selenium’s weaker bond strength in Methoxy[(methoxymethyl)selanyl]methane may favor radical-mediated pathways .
  • Catalytic Role: DMM is a key intermediate in methanol-to-olefin (MTO) processes, where methoxy groups participate in C–C bond formation via methoxymethyl cations .

Methoxymethyl Ethers (e.g., CH₃OCH₂OR):

  • Functional Group Stability: Methoxymethyl (MOM) groups are widely used as hydroxyl-protecting agents in organic synthesis. Selenium’s lower electronegativity may reduce the stability of this compound under acidic conditions compared to MOM-protected oxygen analogs .

Sulfur Analog (Methoxy[(methoxymethyl)thio]methane):

  • Bond Strength: C–S bonds (~272 kJ/mol) are stronger than C–Se bonds (~234 kJ/mol), suggesting higher thermal stability for sulfur analogs. This difference could influence decomposition products; e.g., sulfur analogs may release less methane under thermal stress .

Reactivity in Deoxygenation and Hydrogenolysis

Methoxy groups in lignin-derived compounds (e.g., guaiacol) undergo hydrogenolysis to produce methanol or methane, depending on reaction conditions . Selenium’s presence in this compound may redirect selectivity:

  • Demethoxylation (DMO): Selenium’s larger atomic radius could sterically hinder C–O bond cleavage at the aromatic ring, favoring demethylation (DME) to release methane instead of methanol .
  • Microbial Demethoxylation: Methanogens like Methermicoccus shengliensis degrade methoxy aromatics to methane via methyltransferase systems. Selenium’s toxicity to many microbes might limit this pathway, though selenium-tolerant methanogens remain unexplored .

Thermal Decomposition Pathways

Comparative decomposition data for selenium and oxygen analogs:

Compound Major Decomposition Products Temperature Range (K) Reference
This compound (hypothetical) Methane, formaldehyde, CO, H₂ >800
OME-2 (CH₃OCH₂OCH₂OCH₃) Formaldehyde, methanol, CO 800–1000
DMM (CH₃OCH₂OCH₃) Formaldehyde, methanol 700–900

Selenium’s weaker bonds likely accelerate decomposition at lower temperatures, favoring methane and H₂ over methanol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.